molecular formula C9H14O3 B12788214 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid CAS No. 31045-11-1

2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid

Cat. No.: B12788214
CAS No.: 31045-11-1
M. Wt: 170.21 g/mol
InChI Key: FJZZUNAATPNYRV-UHFFFAOYSA-N
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Description

2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between an oxirane ring and a cyclohexane ring, with a carboxylic acid functional group attached to the oxirane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate precursor. For example, the reaction of a cyclohexanone derivative with an epoxide can yield the spirocyclic structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of a suitable precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The spirocyclic structure can enhance binding affinity and specificity to these targets, resulting in potent biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro(2.5)octane-2-carboxylic acid: A similar compound with a different substitution pattern.

    5,5-Dimethyl-1-oxaspiro(2.5)octane-2-carboxylic acid: Another spirocyclic compound with additional methyl groups.

Uniqueness

2-Methyl-1-oxaspiro(25)octane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

31045-11-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-8(7(10)11)9(12-8)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)

InChI Key

FJZZUNAATPNYRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCC2)C(=O)O

Origin of Product

United States

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